Phthalic Acid

Catalog No.
S539573
CAS No.
88-99-3
M.F
C8H6O4
C8H6O4
C6H4(COOH)2
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalic Acid

CAS Number

88-99-3

Product Name

Phthalic Acid

IUPAC Name

phthalic acid

Molecular Formula

C8H6O4
C8H6O4
C6H4(COOH)2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol; sparingly soluble in ether
1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform
In water, 6,965 mg/L at 25 °C
7.01 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.625 (poor)

Synonyms

disodium phthalate, phthalate, phthalic acid, phthalic acid, copper salt, phthalic acid, dipotassium salt, phthalic acid, disodium salt, phthalic acid, monobarium salt, phthalic acid, monocalcium salt, phthalic acid, monoiron (2+) salt, phthalic acid, monolead (2+) salt, phthalic acid, monopotassium salt, phthalic acid, monoruthenium salt, phthalic acid, monosodium salt, phthalic acid, potassium salt, phthalic acid, potassium, sodium salt, phthalic acid, sodium salt, potassium hydrogen phthalate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O

The exact mass of the compound Phthalic acid is 166.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)7010 mg/l (at 25 °c)0.04 msoluble in alcohol; sparingly soluble in ether1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroformin water, 6,965 mg/l at 25 °c7.01 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.625 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5348. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of benzenedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Phthalic acid (1,2-benzenedicarboxylic acid, CAS 88-99-3) is an ortho-substituted aromatic dicarboxylic acid widely utilized as a chemical intermediate, buffer precursor, and ligand in coordination chemistry [1]. While its dehydrated counterpart, phthalic anhydride, dominates bulk industrial plasticizer and resin manufacturing, the hydrated acid form is specifically procured for applications requiring aqueous solubility, precise proton donation, or delayed, temperature-triggered reactivity [1]. As a stable, crystalline solid, phthalic acid offers distinct handling advantages over the moisture-sensitive anhydride, making it a critical baseline material for analytical standards, specialized salt synthesis, and controlled polymer functionalization.

Procurement substitution with the para-isomer (terephthalic acid) or meta-isomer (isophthalic acid) fundamentally fails due to the unique spatial arrangement of phthalic acid's ortho-carboxyl groups. This proximity enables intramolecular hydrogen bonding, drastically lowering its first pKa, and allows for facile thermal dehydration into a highly reactive cyclic anhydride—a transformation structurally impossible for its isomers [1]. Furthermore, substituting phthalic acid with pre-formed phthalic anhydride in aqueous or ambient-humidity processes leads to uncontrolled hydrolysis and inconsistent stoichiometry . Buyers must specify the exact ortho-acid form when aqueous processability, specific monoanion stabilization, or in-situ thermal activation are critical to the manufacturing workflow.

Aqueous Processability and Handling Superiority

Phthalic acid demonstrates an aqueous solubility of approximately 7.0 g/L at 25 °C, which is dramatically higher than its structural isomers . In contrast, terephthalic acid (the para-isomer) offers a negligible solubility of only ~0.017 g/L under identical conditions . This ~400-fold difference in water solubility dictates material selection in aqueous-phase syntheses, allowing phthalic acid to be processed without the harsh organic solvents required for its isomers.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~7.0 g/L
Comparator Or BaselineTerephthalic acid (~0.017 g/L)
Quantified Difference~400-fold higher aqueous solubility
ConditionsWater at 25 °C

Enables aqueous-phase coordination chemistry, buffer production, and salt formation without requiring harsh organic solvents or extreme temperatures.

Unique First Dissociation Constant (pKa1) for Buffer Formulation

The ortho-positioning of the carboxyl groups in phthalic acid allows for intramolecular hydrogen bonding that stabilizes the monoanion, resulting in a significantly stronger first acid dissociation constant. Phthalic acid exhibits a pKa1 of 2.89, whereas its isomer, terephthalic acid, has a weaker pKa1 value of 3.51 [REFS-3, REFS-4]. This quantitative difference of 0.62 pH units makes phthalic acid the exclusive choice for formulating precise low-pH buffer standards.

Evidence DimensionFirst acid dissociation constant (pKa1)
Target Compound Data2.89
Comparator Or BaselineTerephthalic acid (3.51)
Quantified Difference0.62 pH units lower (stronger first dissociation)
ConditionsAqueous solution at 25 °C

Critical for producing standardized buffer reagents (e.g., potassium hydrogen phthalate) and specific metal-organic salts where precise protonation states govern crystallization.

In-Situ Thermal Activation via Intramolecular Dehydration

Phthalic acid undergoes a highly specific intramolecular dehydration when heated to 190–210 °C, converting into the highly reactive cyclic phthalic anhydride [1]. Its isomers, terephthalic and isophthalic acid, cannot form cyclic anhydrides due to steric constraints and instead sublime or melt at temperatures exceeding 300 °C. This thermal behavior allows buyers to utilize phthalic acid as a stable, moisture-insensitive solid during storage and ambient-temperature mixing, while thermally triggering the release of the reactive anhydride exactly when needed.

Evidence DimensionThermal dehydration to cyclic anhydride
Target Compound DataOccurs at 190–210 °C
Comparator Or BaselineTerephthalic acid (Cannot form anhydride; sublimes >300 °C)
Quantified DifferenceExclusive capability for moderate-temperature cyclic anhydride formation
ConditionsSolid-state heating under atmospheric pressure

Allows buyers to use the stable, moisture-insensitive acid form during storage, while thermally triggering the formation of the highly reactive anhydride in situ during polymerization or curing.

Accelerated Polymer Coupling Kinetics

When utilized in reactive melt blending, the ortho-aromatic structure of phthalic acid (via its thermally generated anhydride) provides vastly superior reaction kinetics compared to aliphatic alternatives. Competitive reaction experiments demonstrate that phthalic anhydride reacts approximately 5 times faster with amine-functionalized polymers (e.g., PS-NH2) than aliphatic succinic anhydride, achieving >90% conversion in under 2 minutes at 180 °C [1].

Evidence DimensionPolymer coupling reaction rate
Target Compound DataPhthalic anhydride (derived from phthalic acid)
Comparator Or BaselineSuccinic anhydride (aliphatic baseline)
Quantified Difference~5x faster reaction rate
ConditionsReactive melt blending with amine-functionalized polystyrene at 180 °C

Reduces reaction times and energy costs in reactive melt blending and end-functionalization of industrial polymers.

Analytical Buffer and Standard Production

Leveraging its unique pKa1 of 2.89, phthalic acid is the required precursor for manufacturing potassium hydrogen phthalate (KHP), an indispensable primary standard for acid-base titrations and pH meter calibration .

Aqueous-Phase Coordination Chemistry

Due to its ~7 g/L aqueous solubility, phthalic acid is the preferred ortho-dicarboxylate ligand for synthesizing metal-organic frameworks (MOFs) and coordination polymers under green, aqueous conditions where terephthalic acid would precipitate.

Thermally Triggered Polymer Curing

Exploiting its thermal dehydration at 190–210 °C, phthalic acid is utilized in solid-state resin mixtures where the stable acid is safely blended at room temperature, subsequently generating the highly reactive anhydride in situ to crosslink the matrix during heat curing .

Rapid Reactive Melt Blending

Driven by the accelerated coupling kinetics of its ortho-aromatic structure, phthalic acid derivatives are selected for end-functionalizing polymers, reducing processing times significantly compared to aliphatic dicarboxylic acids [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992)
Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Solid
CRYSTALLINE POWDER.
White crystals or a fine white powder.

Color/Form

Colorless crystals
Plates from wate

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 Da

Monoisotopic Mass

166.02660867 Da

Boiling Point

Decomposes (NTP, 1992)
Decomposes
Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.)
decomposes

Flash Point

334 °F (NTP, 1992)
334 °F (168 °C) (Closed cup)
168Â °C c.c.
334 °F

Heavy Atom Count

12

Vapor Density

5.73 (AIR= 1)
Relative vapor density (air = 1): 5.7

Density

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink
1.593 g/cu cm at 15 °C
Density/specific gravity: 9.4864 kmol/cu m @ 20 °C
Relative density (water = 1): 1.6
1.593

LogP

0.73
0.73 (LogP)
log Kow = 0.73
0.73

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
191Â °C

Appearance

Solid powder

Melting Point

410 to 412 °F (decomposes) (NTP, 1992)
Decomposes at 230 °C
Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water.
Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa
Melting point = 464.15 K (determined in a sealed tube)
205 - 230 °C
410-412 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O7F7IX66E

Related CAS

10197-71-4 (hydrochloride salt)
15656-86-7 (mono-barium salt)
15968-01-1 (di-hydrochloride salt)
29801-94-3 (potassium salt)
33227-10-0 (mono-Ru salt)
4409-98-7 (di-potassium salt)
5793-85-1 (mono-calcium salt)
6838-85-3 (mono-lead(2+) salt)
827-27-0 (mono-hydrochloride salt)
877-24-7 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 141 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 138 of 141 companies with hazard statement code(s):;
H315 (97.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Although it is well established that high dose administration of di(2-ethylhexyl)phthalate and its monoester metabolite induces severe testicular atrophy in rats the mechanisms of this testicular injury Is not clear. The present experiment was undertaken to examine the effects of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl)phthalate on mitochondrial functions of rat testis. Di(2-ethylhexyl)phthalate and di-n-octyl phthalate, a di(2-ethylhexyl) phthalate isomer which causes less severe testicular injury did not inhibit the state 3 oxygen consumption up to 0.65 umol/mL in vitro. On the other hand, mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate a metabolite of di-n-octyl phthalate inhibited the state 3 oxygen-consumption down to a concentration of 0.065 amble/mL. Testicular mitochondrial respiratory functions of rats administered 2 g/kg di(2-ethylhexyl) phthalate were lower than those of control or di-n-octyl phthalate treated rats. These differences were verified by characteristics of pharmacokinetic parameters and testicular concentrations of mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate. It nay be suggested that a possible mechanism of testicular atrophy induced by di(2-ethylhexyl) phthalate may be due to direct inhibition by mono(2-ethylhexyl)phthalate (and partially di(2-ethylhexyl)phthalate) of the respiratory functions of Sertoli cell mitochondria in rat testis.
... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells.

Vapor Pressure

0.00000064 [mmHg]
6.36X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

88-99-3
10197-71-4
6838-85-3
16183-12-3

Absorption Distribution and Excretion

Probably excreted as phthalic acid. /From table/

Metabolism Metabolites

Yields 4,5-dihydroxyphthalic acid in Pseudomonas. /FROM TABLE/
Dose effects of di(2-ethylhexyl)phthalate distribution, excretion, and binding to macromolecules were studied in rodents. The urinary di(2-ethylhexyl)phthalate metabolite profile was similar for all doses, except that free phthalic acid was 6 times greater on days 3 and 10 at the highest compared to the lowest dose.
The metabolism of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate was investigated in rats. Male CD rats received two oral doses of 3 to 12 uM/kg radiolabeled or unlabeled di-(5-hexenyl)phthalate and di-(decenyl)phthalate in cottonseed oil 24 hr apart. One third of the radioactivity was found in the urine. The metabolites were identified as mono-5-hexenyl-phthalate. Mono-5-hexenyl-phthalate comprised 21% of the total urinary phthalates while 5-hexenyl-phthalate glucuronide amounted to 13.2% and free 5-hexenyl-phthalate to 7.8%. In contrast no metabolites of di-(9-decenyl)phthalate were excreted as glucuronide conjugates and only a trace of free phthalic acid was detected although 40 to 50% of the compound was recovered in the urine. The distribution of the metabolic phthalates indicated a different metabolic pathway for di-(9-decenyl)phthalate and di-(5-hexenyl)phthalate. /It was/ concluded that the chemically reactive epoxide metabolite of phthalate with unsaturated side chains may play a role in the acute toxicity of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate.
Phthalate grown cells readily oxidized dibutylphthalate, phthalate, 3,4-dihydroxyphthalate and protocatechuate. Phthalate-3,4-dioxygenase (and possibly the dihydrodiol dehydrogenase) was induced by phthalate or a metabolite and subsequent enzymes were inducible by protocatechuate or a subsequent metabolic product. During growth at 37 °C, strain 12B gave clones at high frequency that had lost the ability to grow with phthalate esters.
For more Metabolism/Metabolites (Complete) data for PHTHALIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Phthalic acid

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)
METABOLITES

Methods of Manufacturing

Vapor-phase oxidation of naphthalene, catalyzed by vanadium and molybdenum oxides, followed by hydrolysis
Manufactured by catalytic oxidation of o-toluic acid and oxidation of xylene: Taylor, Dean, US 3064046 (1962 to I.C.I.); Cier, US 3088974 (1963 to Esso Res. & Eng.). Isolation from the fungus, Gibbererella fujikuroi.

General Manufacturing Information

1,2-Benzenedicarboxylic acid: ACTIVE
o-Phthalic acid is seldom employed, since its anhydride is easier to use.
Phthalic anhydride is the principal commercial form of phthalic acid and it is presently manufactured by catalytic air oxidation of o-xylene or naphthalene.
Formed as a byproduct in the manufacture of phthalic anhydride.
Industrially unimportant.

Analytic Laboratory Methods

Method for determination of phthalic acid using butyl hydrogen phthalate as internal std for determination of contaminants in iv solution stored polyvinyl chloride bags. Determination made by using GC-single ion monitoring mass spectrometry.

Clinical Laboratory Methods

Method is presented for determination of phthalic acid in anticoagulant solution in whole blood using reverse phase high pressure liquid chromatography.

Dates

Last modified: 08-15-2023
1: Chen N, Fang G, Liu G, Zhou D, Gao J, Gu C. The effects of Fe-bearing smectite clays on OH formation and diethyl phthalate degradation with polyphenols and H(2)O(2). J Hazard Mater. 2018 Jun 21;357:483-490. doi: 10.1016/j.jhazmat.2018.06.030. [Epub ahead of print] PubMed PMID: 29936346.
2: Santana-Mayor Á, Socas-Rodríguez B, Afonso MDM, Palenzuela-López JA, Rodríguez-Delgado MÁ. Reduced graphene oxide-coated magnetic-nanoparticles as sorbent for the determination of phthalates in environmental samples by micro-dispersive solid-phase extraction followed by ultra-high-performance liquid chromatography tandem mass spectrometry. J Chromatogr A. 2018 Jun 13. pii: S0021-9673(18)30773-8. doi: 10.1016/j.chroma.2018.06.031. [Epub ahead of print] PubMed PMID: 29935815.
3: Wang T, Qu G, Yin X, Sun Q, Liang D, Guo X, Jia H. Dimethyl phthalate elimination from micro-polluted source water by surface discharge plasma: Performance, active species roles and mechanisms. J Hazard Mater. 2018 Jun 5;357:279-288. doi: 10.1016/j.jhazmat.2018.06.014. [Epub ahead of print] PubMed PMID: 29894928.
4: Guevara-Luna J, Alvarez-Fitz P, Ríos-Leal E, Acevedo-Quiroz M, Encarnación-Guevara S, Moreno-Godinez ME, Castellanos-Escamilla M, Toribio-Jiménez J, Romero-Ramírez Y. Biotransformation of benzo[a]pyrene by the thermophilic bacterium Bacillus licheniformis M2-7. World J Microbiol Biotechnol. 2018 Jun 9;34(7):88. doi: 10.1007/s11274-018-2469-9. PubMed PMID: 29886516.
5: Cheng J, Liu Y, Wan Q, Yuan L, Yu X. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community. Sci Total Environ. 2018 Jun 4;640-641:821-829. doi: 10.1016/j.scitotenv.2018.05.336. [Epub ahead of print] PubMed PMID: 29879668.
6: Lu X, Xu X, Lin Y, Zhang Y, Huo X. Phthalate exposure as a risk factor for hypertension. Environ Sci Pollut Res Int. 2018 Jun 3. doi: 10.1007/s11356-018-2367-6. [Epub ahead of print] PubMed PMID: 29862479.
7: Zhang S, Yang Q, Li Z, Wang W, Zang X, Wang C, Wang Z. Solid phase microextraction of phthalic acid esters from vegetable oils using iron (III)-based metal-organic framework/graphene oxide coating. Food Chem. 2018 Oct 15;263:258-264. doi: 10.1016/j.foodchem.2018.04.132. Epub 2018 Apr 30. PubMed PMID: 29784315.
8: Fan S, Wang J, Li K, Yang T, Jia Y, Zhao B, Yan Y. Complete genome sequence of Gordonia sp. YC-JH1, a bacterium efficiently degrading a wide range of phthalic acid esters. J Biotechnol. 2018 Aug 10;279:55-60. doi: 10.1016/j.jbiotec.2018.05.009. Epub 2018 May 12. PubMed PMID: 29763639.
9: Li X, Sun H, Yao Y, Zhao Z, Qin X, Duan Y, Wang L. Distribution of Phthalate Metabolites between Paired Maternal-Fetal Samples. Environ Sci Technol. 2018 Jun 5;52(11):6626-6635. doi: 10.1021/acs.est.8b00838. Epub 2018 May 22. PubMed PMID: 29754483.
10: Yang T, Ren L, Jia Y, Fan S, Wang J, Wang J, Nahurira R, Wang H, Yan Y. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Int J Environ Res Public Health. 2018 May 11;15(5). pii: E964. doi: 10.3390/ijerph15050964. PubMed PMID: 29751654; PubMed Central PMCID: PMC5982003.
11: Huang HB, Kuo PL, Chang JW, Jaakkola JJK, Liao KW, Huang PC. Longitudinal assessment of prenatal phthalate exposure on serum and cord thyroid hormones homeostasis during pregnancy - Tainan birth cohort study (TBCS). Sci Total Environ. 2018 Apr 1;619-620:1058-1065. doi: 10.1016/j.scitotenv.2017.11.048. Epub 2017 Nov 29. PubMed PMID: 29734584.
12: Wu W, Sheng H, Gu C, Song Y, Willbold S, Qiao Y, Liu G, Zhao W, Wang Y, Jiang X, Wang F. Extraneous dissolved organic matter enhanced adsorption of dibutyl phthalate in soils: Insights from kinetics and isotherms. Sci Total Environ. 2018 Aug 1;631-632:1495-1503. doi: 10.1016/j.scitotenv.2018.02.251. Epub 2018 Mar 28. PubMed PMID: 29727973.
13: Lee MC, Park JC, Lee JS. Effects of environmental stressors on lipid metabolism in aquatic invertebrates. Aquat Toxicol. 2018 Jul;200:83-92. doi: 10.1016/j.aquatox.2018.04.016. Epub 2018 Apr 25. PubMed PMID: 29727774.
14: Setti Ahmed K, Kharoubi O, Aoues AEK, Bouchekara M, Khaladi B, Taleb M. Effect of Gestational and Lactational Exposure to DEHP, DINP, and DEP on Intestinal Morphology, Disaccharidases, and Alkaline Phosphatase in Rats during Postnatal Development. Am J Perinatol. 2018 May 1. doi: 10.1055/s-0038-1642027. [Epub ahead of print] PubMed PMID: 29715699.
15: Miura T, Suemizu H, Goto M, Sakai N, Iwata H, Shimizu M, Yamazaki H. Human urinary concentrations of monoisononyl phthalate estimated using physiologically based pharmacokinetic modeling and experimental pharmacokinetics in humanized-liver mice orally administered with diisononyl phthalate. Xenobiotica. 2018 May 18:1-8. doi: 10.1080/00498254.2018.1471753. [Epub ahead of print] PubMed PMID: 29708805.
16: Gupta S, Gadi R. Temporal Variation of Phthalic Acid Esters (PAEs) in Ambient Atmosphere of Delhi. Bull Environ Contam Toxicol. 2018 Apr 26. doi: 10.1007/s00128-018-2337-1. [Epub ahead of print] PubMed PMID: 29700580.
17: Kang W, Zhao Y, Wang P, Li Z, Hou X, Huang Z, Yang H. Rheological behavior and mechanism of pH-responsive wormlike micelle variations induced by isomers of phthalic acid. Soft Matter. 2018 Jun 6;14(22):4445-4452. doi: 10.1039/c8sm00467f. PubMed PMID: 29693695.
18: Sawers RG. o-Phthalate derived from plastics' plasticizers and a bacterium's solution to its anaerobic degradation. Mol Microbiol. 2018 Jun;108(6):595-600. doi: 10.1111/mmi.13975. Epub 2018 May 9. PubMed PMID: 29679505.
19: Wu Y, Chen XX, Zhu TK, Li X, Chen XH, Mo CH, Li YW, Cai QY, Wong MH. Variation in accumulation, transport, and distribution of phthalic acid esters (PAEs) in soil columns grown with low- and high-PAE accumulating rice cultivars. Environ Sci Pollut Res Int. 2018 Apr 19. doi: 10.1007/s11356-018-1938-x. [Epub ahead of print] PubMed PMID: 29675815.
20: Yang J, Guo C, Liu S, Liu W, Wang H, Dang Z, Lu G. Characterization of a di-n-butyl phthalate-degrading bacterial consortium and its application in contaminated soil. Environ Sci Pollut Res Int. 2018 Apr 17. doi: 10.1007/s11356-018-1862-0. [Epub ahead of print] PubMed PMID: 29667057.

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